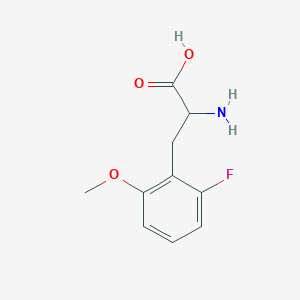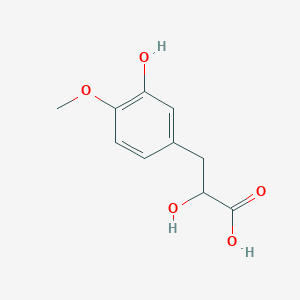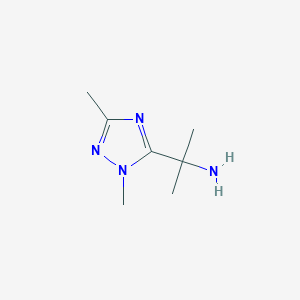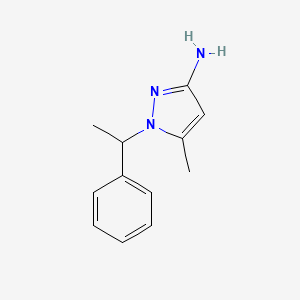
N,N-dimethyl-1H-pyrazol-4-aminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-1H-pyrazol-4-aminedihydrochloride: is a chemical compound with the molecular formula C5H9N3·2HCl. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1H-pyrazol-4-aminedihydrochloride typically involves the following steps:
Formation of Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
N-Methylation: The next step is the methylation of the pyrazole ring. This is usually done using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base such as potassium carbonate (K2CO3).
Amination: The final step involves the introduction of the amino group at the 4-position of the pyrazole ring. This can be done using ammonia (NH3) or an amine under suitable conditions.
Formation of Dihydrochloride Salt: The compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
化学反应分析
Types of Reactions
N,N-dimethyl-1H-pyrazol-4-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group at the 4-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides (R-X) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce N-alkylated pyrazole derivatives.
科学研究应用
N,N-dimethyl-1H-pyrazol-4-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and dyes.
作用机制
The mechanism of action of N,N-dimethyl-1H-pyrazol-4-aminedihydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition or activation of specific biochemical processes.
相似化合物的比较
Similar Compounds
1H-pyrazol-4-amine: Lacks the N,N-dimethyl groups, making it less lipophilic.
N-methyl-1H-pyrazol-4-amine: Contains only one methyl group, resulting in different reactivity and solubility properties.
1H-pyrazol-4-carboxylic acid: Contains a carboxyl group instead of an amino group, leading to different chemical behavior.
Uniqueness
N,N-dimethyl-1H-pyrazol-4-aminedihydrochloride is unique due to its dual methylation, which enhances its lipophilicity and alters its reactivity compared to other pyrazole derivatives. This makes it particularly useful in specific synthetic and research applications where these properties are advantageous.
属性
分子式 |
C5H11Cl2N3 |
|---|---|
分子量 |
184.06 g/mol |
IUPAC 名称 |
N,N-dimethyl-1H-pyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C5H9N3.2ClH/c1-8(2)5-3-6-7-4-5;;/h3-4H,1-2H3,(H,6,7);2*1H |
InChI 键 |
VPXOUSXJSRRZCM-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CNN=C1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13541065.png)



![Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate](/img/structure/B13541084.png)


![Tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13541110.png)
![Ethyl 3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13541117.png)
![Tricyclo[4.2.0.0,2,5]octan-3-aminehydrochloride](/img/structure/B13541125.png)



